molecular formula C16H22N4O2S B11121197 4-isopropyl-1-methyl-3-(1-(thiophene-2-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

4-isopropyl-1-methyl-3-(1-(thiophene-2-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11121197
M. Wt: 334.4 g/mol
InChI Key: SASFXOFHWIQEMQ-UHFFFAOYSA-N
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Description

1-METHYL-4-(PROPAN-2-YL)-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-METHYL-4-(PROPAN-2-YL)-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Thiophene Group: The thiophene ring is introduced via a coupling reaction, often using a thiophene carboxylic acid derivative and a coupling agent like EDCI or DCC.

    Formation of the Triazole Ring:

    Final Assembly: The final compound is assembled by linking the piperidine, thiophene, and triazole rings through appropriate condensation reactions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-METHYL-4-(PROPAN-2-YL)-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or enamines, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-METHYL-4-(PROPAN-2-YL)-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-METHYL-4-(PROPAN-2-YL)-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-METHYL-4-(PROPAN-2-YL)-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with other similar compounds, such as:

    1-METHYL-4-(PROPAN-2-YL)-3-[1-(THIAZOLE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: This compound features a thiazole ring instead of a thiophene ring, which may result in different biological activities and chemical properties.

    1-METHYL-4-(PROPAN-2-YL)-3-[1-(FURAN-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: This compound contains a furan ring, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-4-propan-2-yl-5-[1-(thiophene-2-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C16H22N4O2S/c1-11(2)20-14(17-18(3)16(20)22)12-6-4-8-19(10-12)15(21)13-7-5-9-23-13/h5,7,9,11-12H,4,6,8,10H2,1-3H3

InChI Key

SASFXOFHWIQEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3=CC=CS3

Origin of Product

United States

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